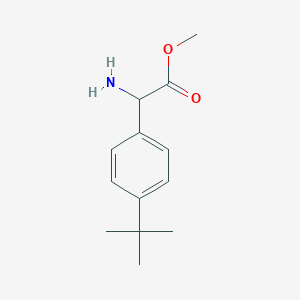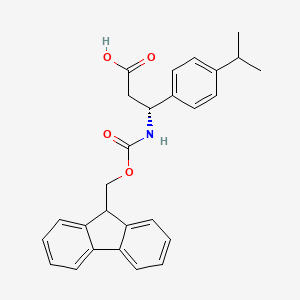
Methyl 2-amino-2-(3-methylcyclohexyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-2-(3-methylcyclohexyl)acetate: is an organic compound with the molecular formula C10H19NO2. It is characterized by a cyclohexyl ring substituted with a methyl group and an amino group, making it a versatile compound in organic synthesis and research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-2-(3-methylcyclohexyl)acetate typically involves the esterification of 2-amino-2-(3-methylcyclohexyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions:
Oxidation: Methyl 2-amino-2-(3-methylcyclohexyl)acetate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclohexyl derivatives.
科学的研究の応用
Chemistry: Methyl 2-amino-2-(3-methylcyclohexyl)acetate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities.
Biology: In biological research, this compound can be used to study the effects of cyclohexyl derivatives on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure allows for modifications that can lead to the discovery of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of Methyl 2-amino-2-(3-methylcyclohexyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. The cyclohexyl ring provides a hydrophobic environment that can affect the compound’s binding affinity and specificity.
類似化合物との比較
- Methyl 2-amino-2-(cyclohexyl)acetate
- Methyl 2-amino-2-(4-methylcyclohexyl)acetate
- Methyl 2-amino-2-(2-methylcyclohexyl)acetate
Uniqueness: Methyl 2-amino-2-(3-methylcyclohexyl)acetate is unique due to the position of the methyl group on the cyclohexyl ring. This specific substitution pattern can influence the compound’s reactivity and interaction with other molecules, making it distinct from its analogs.
特性
分子式 |
C10H19NO2 |
|---|---|
分子量 |
185.26 g/mol |
IUPAC名 |
methyl 2-amino-2-(3-methylcyclohexyl)acetate |
InChI |
InChI=1S/C10H19NO2/c1-7-4-3-5-8(6-7)9(11)10(12)13-2/h7-9H,3-6,11H2,1-2H3 |
InChIキー |
YMONKAWZFHATFA-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(C1)C(C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-[(1-methyl-1H-pyrazol-3-yl)oxy]aceticacidhydrochloride](/img/structure/B13535116.png)


![3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol hydrochloride](/img/structure/B13535135.png)


![2-[2-(4-Chlorobutanamido)benzamido]benzoic acid](/img/structure/B13535155.png)
